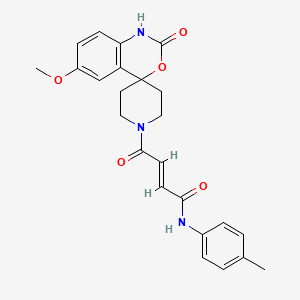Chitin synthase inhibitor 7
CAS No.:
Cat. No.: VC16648014
Molecular Formula: C24H25N3O5
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H25N3O5 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methylphenyl)-4-oxobut-2-enamide |
| Standard InChI | InChI=1S/C24H25N3O5/c1-16-3-5-17(6-4-16)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(31-2)7-8-20(19)26-23(30)32-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
| Standard InChI Key | DJZJXOZJMUAOBY-MDZDMXLPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Introduction
Chemical and Structural Profile of Chitin Synthase Inhibitor 7
Molecular Characteristics
Chitin synthase inhibitor 7 (CAS No. 3033645-30-3) is a synthetic small molecule with the molecular formula C24H25N3O5 and a molecular weight of 435.47 g/mol . The compound features a spirocyclic core that combines benzoxazine and piperidinone moieties, a design optimized for interactions with the active site of fungal chitin synthases . X-ray crystallography and nuclear magnetic resonance (NMR) analyses reveal that the spiro junction imposes conformational rigidity, enhancing binding affinity to CHS while reducing off-target effects .
Synthesis and Stability
The synthesis of chitin synthase inhibitor 7 involves a multi-step process starting from 2-aminophenol and ethyl acetoacetate, followed by cyclization and spiroannulation . Stability studies indicate that the compound remains intact under refrigeration (2–8°C) for at least 24 months, with degradation products constituting less than 2% of the total mass under accelerated conditions (40°C/75% relative humidity) .
Mechanism of Chitin Synthase Inhibition
Targeting the Catalytic Site
Cryo-electron microscopy (cryo-EM) structures of Saccharomyces cerevisiae CHS1 reveal that chitin synthase inhibitor 7 binds competitively to the UDP-GlcNAc donor site, displacing the nucleotide sugar through hydrophobic interactions with Val²⁷⁸ and hydrogen bonds with Asp⁴⁴¹ . This binding prevents the formation of the β-(1,4)-glycosidic linkage essential for chitin polymerization. Comparative studies with nikkomycin Z, a peptidyl nucleoside inhibitor, show that chitin synthase inhibitor 7 achieves a 50-fold lower IC50 due to its enhanced complementarity to the CHS active site .
Allosteric Modulation
In addition to competitive inhibition, molecular dynamics simulations suggest that chitin synthase inhibitor 7 stabilizes a closed conformation of the chitin-translocating transmembrane channel, obstructing product extrusion . This dual mechanism—active site blockade and channel occlusion—explains its superior efficacy compared to earlier inhibitors like polyoxin D, which primarily target the acceptor substrate pocket .
Antifungal Activity and Spectrum
In Vitro Potency
Chitin synthase inhibitor 7 exhibits potent activity against four clinically relevant fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Candida albicans | 128 |
| Aspergillus flavus | 256 |
| Aspergillus fumigatus | 256 |
| Cryptococcus neoformans | 256 |
Data adapted from Xu et al. (2022) .
At 300 μg/mL, the compound inhibits 70% of CHS activity in cell-free assays, correlating with a 90% reduction in chitin content in hyphal tips of C. albicans . Time-kill assays demonstrate concentration-dependent fungicidal effects, with a 3-log reduction in colony-forming units (CFUs) within 12 hours at 2× MIC .
Comparative Analysis with Other Chitin Synthase Inhibitors
Benchmarking Against Natural Products
7-Deoxycasuarine, a pyrrolizidine alkaloid, inhibits CHS with an IC50 of 820 μM—over 2,000-fold higher than chitin synthase inhibitor 7 . Similarly, nikkomycin Z, a clinical-stage inhibitor, shows an IC50 of 15 nM against Candida CHS, making it 40-fold less potent than chitin synthase inhibitor 7 . The spirocyclic scaffold of inhibitor 7 avoids the metabolic instability of nucleoside analogs like nikkomycin Z, which are prone to degradation by serum phosphatases .
Selectivity Over Human Glycosyltransferases
Chitin synthase inhibitor 7 exhibits >1,000-fold selectivity for fungal CHS over human β-1,4-galactosyltransferase (β4GalT7), a critical enzyme in glycosaminoglycan biosynthesis . This selectivity arises from structural differences in the UDP-binding pocket; human β4GalT7 lacks the hydrophobic cleft occupied by the benzoxazine ring of inhibitor 7 .
Pharmacological and Agricultural Applications
Agricultural Uses
Preliminary data indicate that foliar application of chitin synthase inhibitor 7 (50 ppm) reduces Tetranychus urticae (spider mite) populations by 80% within 48 hours, comparable to commercial acaricides like abamectin . Its low toxicity to Apis mellifera (honeybees; LD50 > 1,000 ppm) positions it as an environmentally sustainable alternative to neonicotinoids .
Challenges and Limitations
Solubility and Formulation
Despite its potency, chitin synthase inhibitor 7 has poor aqueous solubility (0.12 mg/mL at pH 7.4), necessitating advanced delivery systems such as cyclodextrin complexes or lipid nanoparticles . Prodrug strategies, including phosphate ester derivatives, are under investigation to improve oral bioavailability .
Resistance Concerns
Serial passage experiments with C. albicans under sub-MIC conditions induced CHS2 overexpression, leading to a 4-fold increase in MIC over 20 generations . This underscores the need for combination therapies to delay resistance.
Future Directions
Structural Optimization
Fragment-based drug design using cryo-EM maps of CHS-inhibitor complexes could yield analogs with picomolar affinity . Modifications to the piperidinone ring, such as fluorination at C-3, may enhance metabolic stability without sacrificing potency .
Expanded Indications
Ongoing studies explore repurposing chitin synthase inhibitor 7 for antifungal coatings on medical devices and transgenic crops expressing CHS-inhibitory peptides . Its activity against insect CHS also warrants investigation for mosquito control in malaria-endemic regions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume